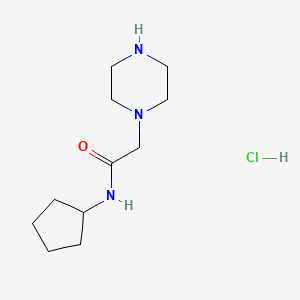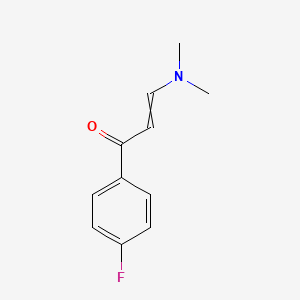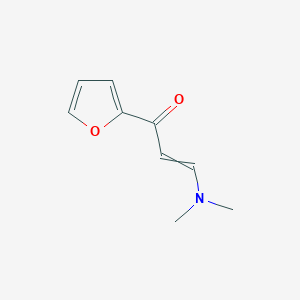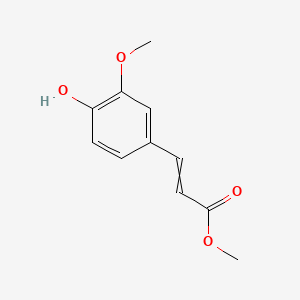
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
描述
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as methyl ferulate, is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring, making it a derivative of ferulic acid. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can be synthesized through various methods. One efficient method involves the Heck reaction, where bromobenzenes react with methyl acrylate in the presence of a palladium cathode and a graphite anode, using isopropyl alcohol as the solvent . Another method involves the esterification of ferulic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-hydroxy-3-methoxy-cinnamate often employs continuous-flow microreactors. This method uses Lipozyme® TL IM as a catalyst to facilitate the reaction between methyl cinnamates and phenylethylamines, resulting in high yields and efficient production .
化学反应分析
Types of Reactions
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamates, depending on the specific reagents and conditions used .
科学研究应用
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and as an additive in food and cosmetics for its preservative qualities
作用机制
The mechanism of action of methyl 4-hydroxy-3-methoxy-cinnamate involves its ability to scavenge free radicals, thereby reducing oxidative stress. It inhibits the release of pro-inflammatory cytokines and interacts with cellular pathways involved in inflammation and cancer progression. The compound can cross cell membranes and the blood-brain barrier, enhancing its bioavailability and effectiveness .
相似化合物的比较
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl 4-hydroxy-3-methoxy-cinnamate: Similar structure but with an ethyl ester group.
Caffeic acid: Contains two hydroxyl groups on the aromatic ring.
Ferulic acid: The parent compound with a carboxylic acid group instead of a methyl ester
These compounds share some biological activities but differ in their solubility, stability, and specific applications.
属性
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347441 | |
| Record name | Methyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-07-1 | |
| Record name | Methyl ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7855383.png)
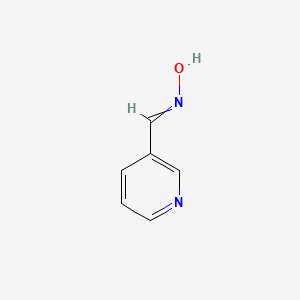


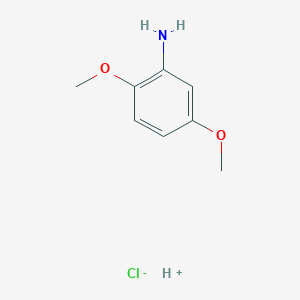
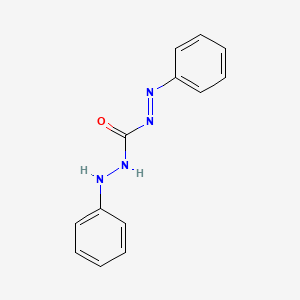
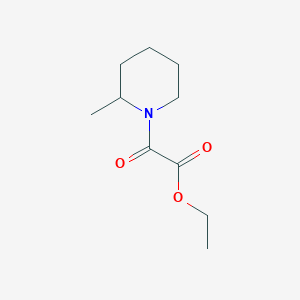
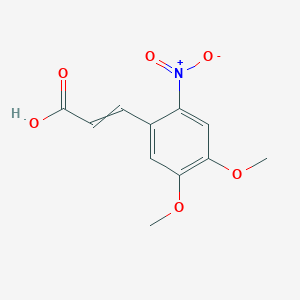
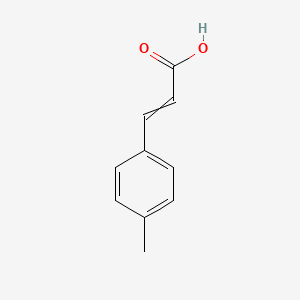
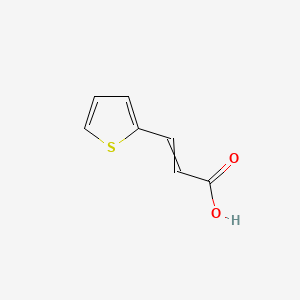
![N-[(3-Chlorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B7855439.png)
